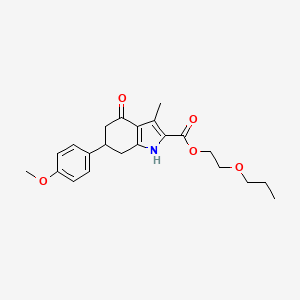![molecular formula C30H29F4NO2 B11447077 9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11447077.png)
9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound characterized by its unique structural features, including fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multi-step organic reactions. One common approach includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule. These reactions often employ reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography for purification and the use of specific catalysts to enhance reaction efficiency are commonly employed .
Chemical Reactions Analysis
Types of Reactions
9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[2-(TRIFLUOROMETHYL)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE shares similarities with other fluorinated acridinedione derivatives.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups exhibit similar chemical properties and applications.
Properties
Molecular Formula |
C30H29F4NO2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H29F4NO2/c1-28(2)13-21-26(23(36)15-28)25(17-8-7-9-18(31)12-17)27-22(14-29(3,4)16-24(27)37)35(21)20-11-6-5-10-19(20)30(32,33)34/h5-12,25H,13-16H2,1-4H3 |
InChI Key |
KIRREUZDSYPXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4C(F)(F)F)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(3,5-dimethylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446995.png)
![ethyl 6-acetylimino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446999.png)
![11-[4-(1-adamantyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11447007.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B11447017.png)
![4-[(3-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11447019.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11447023.png)

![N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11447046.png)
![6-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11447054.png)
![3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11447062.png)
![3-(3-methylphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11447064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B11447069.png)
![6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447072.png)
![Methyl 4-[(3-chloropropanoyl)amino]-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate](/img/structure/B11447076.png)
